Susalimod
Overview
Description
Susalimod is a small molecule drug that acts as a tumor necrosis factor inhibitor and immunomodulator. It was initially developed by Pfizer Inc. and has been studied for its potential therapeutic applications in treating inflammatory bowel diseases and rheumatic diseases . This compound is a structural analogue of sulphasalazine and is known for its extensive biliary excretion .
Mechanism of Action
Target of Action
Susalimod primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a proinflammatory cytokine that plays a pivotal role in inflammatory responses and has been demonstrated to be of significant importance in conditions such as rheumatoid arthritis .
Mode of Action
This compound acts as a TNF inhibitor , effectively reducing the synthesis of TNF-α . It achieves this by interacting with TNF-α during its synthesis, thereby decreasing the concentration of TNF-α in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TNF-α synthesis pathway . By inhibiting the synthesis of TNF-α, this compound can reduce the proinflammatory response associated with conditions like rheumatoid arthritis .
Pharmacokinetics
This compound exhibits a three-compartment pharmacokinetic model , which includes biliary excretion . The concentration-effect relationship between this compound and TNF-α was found to be governed by the serum pharmacokinetics of this compound . The in vivo potency (IC50) of this compound was estimated to be 293 μM .
Result of Action
The primary result of this compound’s action is a decrease in the serum levels of TNF-α . This reduction in TNF-α levels leads to a decrease in the proinflammatory response, which can be beneficial in the treatment of conditions like rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
Susalimod is known to interact with various biomolecules, particularly enzymes and proteins. It is extensively excreted in the bile in various animal species . It has been observed to induce bile duct hyperplasia after long-term treatment of dogs with doses exceeding 25 mg/kg .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to decrease lipopolysaccharide (LPS)-induced elevated serum levels of the proinflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-related manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with TNF-α. It is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of this compound in the mouse to be 293 μM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown that this compound is highly enriched in the bile, in a saturable manner, after oral administration . This indicates that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound induced bile duct hyperplasia after long-term treatment with doses exceeding 25 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively excreted in the bile in various animal species, suggesting that it interacts with enzymes or cofactors involved in biliary excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is highly enriched in the bile after oral administration, suggesting that it interacts with transporters or binding proteins involved in biliary excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of susalimod involves several key steps:
Palladium-catalyzed coupling: Methyl 5-iodosalicylate is coupled with trimethylsilyl acetylene to produce ethynyl salicylate.
Cleavage of the trimethylsilyl group: The protecting group is cleaved using potassium fluoride in dimethylformamide.
Condensation: 4-iodobenzenesulfonyl chloride is condensed with 2-amino-3-methylpyridine to obtain sulfonamide.
Suzuki coupling: The acetylene and iodosulfonamide are coupled to furnish diaryl acetylene.
Saponification: The methyl ester group is saponified with sodium hydroxide to provide the target carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Susalimod undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Susalimod has been extensively studied for its immunomodulating properties. It has shown potential in:
Chemistry: Used as a model compound for studying biliary excretion and drug metabolism.
Biology: Investigated for its effects on cytokine production and immune response modulation.
Industry: Potential applications in the pharmaceutical industry for developing new immunomodulatory drugs.
Comparison with Similar Compounds
Susalimod is structurally similar to sulphasalazine, another immunomodulatory drug. this compound has unique properties that differentiate it from other similar compounds:
Other TNF Inhibitors: Compared to other TNF inhibitors, this compound has a distinct mechanism of biliary excretion and a unique pharmacokinetic profile.
Similar Compounds
- Sulphasalazine
- Infliximab
- Adalimumab
- Etanercept
These compounds share similar therapeutic targets but differ in their chemical structures, pharmacokinetics, and specific applications.
Properties
IUPAC Name |
2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQPSZXCOYTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164336 | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149556-49-0 | |
Record name | Susalimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Susalimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUSALIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.